3-Phenylquinoxaline-6-carboxamide
Beschreibung
Eigenschaften
CAS-Nummer |
403620-43-9 |
|---|---|
Molekularformel |
C15H11N3O |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
3-phenylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C15H11N3O/c16-15(19)11-6-7-12-13(8-11)18-14(9-17-12)10-4-2-1-3-5-10/h1-9H,(H2,16,19) |
InChI-Schlüssel |
ZQZMGYNFRKRYRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)C(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Functionalization of Carboxylic Acid to Carboxamide
Conversion of the carboxylic acid to the carboxamide is achieved through a two-step process:
-
Esterification : Treating 2,3-diphenylquinoxaline-6-carboxylic acid with ethanol in the presence of sulfuric acid produces the ethyl ester.
-
Amidation : Hydrazine-mediated cleavage of the ester yields 2,3-diphenylquinoxaline-6-carbohydrazide , which can be further reacted with aldehydes to form hydrazone derivatives. For direct amidation, alternative pathways involve activating the acid as an acid chloride (using thionyl chloride) followed by reaction with ammonia or amines.
Challenges
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura coupling is employed to introduce aryl groups post-carboxamide formation. For example, 2-chloro-N-(3-(1H-imidazol-1-yl)propyl)-3-phenylquinoxaline-6-carboxamide undergoes coupling with [4-(aminomethyl)phenyl]boronic acid in the presence of Pd(dppf)Cl₂ and cesium carbonate (Cs₂CO₃) to afford advanced derivatives.
Optimized Conditions
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Base: Cs₂CO₃
-
Solvent: DME/water (10:1)
-
Temperature: 100°C (microwave irradiation)
Detailed Analysis of Preparation Methods
Method 1: Condensation Followed by Amidation
This route prioritizes modularity, enabling late-stage diversification. The carboxylic acid intermediate (from benzil and 3,4-diaminobenzoic acid) is esterified and amidated in sequence. While hydrazide derivatives are readily accessible, carboxamide synthesis requires stringent control of ammonia equivalents to avoid over-alkylation.
Advantages
-
Scalable with commercially available starting materials.
-
High functional group tolerance.
Limitations
-
Low yields in direct amidation due to competing side reactions.
Method 2: Suzuki Coupling with Pre-formed Carboxamide
Introducing the carboxamide early in the synthesis allows for efficient coupling with boronic acids. The patent-derived method exemplifies this approach, where a chloro-quinoxaline carboxamide precursor undergoes Suzuki coupling to install aryl groups.
Critical Parameters
-
Boronic acid pre-functionalization (e.g., Boc protection) enhances stability.
-
Microwave irradiation reduces reaction times from hours to minutes.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may hinder catalyst activity in cross-couplings. Mixed solvent systems (DME/water) balance substrate solubility and catalytic efficiency. Elevated temperatures (80–100°C) are essential for Suzuki couplings but risk decomposition of heat-labile intermediates.
Catalytic Systems
Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in coupling electron-deficient quinoxalines, likely due to enhanced oxidative addition kinetics. Ligand design (e.g., bidentate ligands) further stabilizes the palladium center, reducing catalyst loading.
Comparative Analysis of Synthetic Routes
| Method | Yield | Complexity | Functional Group Tolerance |
|---|---|---|---|
| Condensation-Amidation | Moderate | Low | High |
| Suzuki Coupling | High | High | Moderate |
The Suzuki route offers superior yields but requires specialized catalysts and anhydrous conditions. Conversely, the condensation-amidation sequence is operationally simpler but less efficient.
Applications and Derivatives
3-Phenylquinoxaline-6-carboxamide serves as a precursor to NAMPT inhibitors, with modifications at the carboxamide nitrogen enhancing pharmacokinetic profiles. Derivatives bearing imidazole or azetidine substituents exhibit nanomolar potency against hematologic malignancies .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Phenylchinoxalin-6-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Halogenierung mit N-Bromsuccinimid (NBS) oder Nitrierung mit Salpetersäure und Schwefelsäure.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene substituierte Chinoxaline, die für bestimmte Anwendungen weiter funktionalisiert werden können .
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 3-Phenylchinoxalin-6-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu seinen antimikrobiellen oder krebshemmenden Wirkungen führt. Die genauen molekularen Pfade können je nach spezifischer Anwendung und Zielorganismus variieren.
Wirkmechanismus
The mechanism of action of 3-Phenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways can vary depending on the specific application and target organism .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 3-phenylquinoxaline-6-carboxamide and analogous quinoxaline derivatives:
Biologische Aktivität
3-Phenylquinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research studies.
Overview of Quinoxaline Derivatives
Quinoxaline derivatives, including 3-phenylquinoxaline-6-carboxamide, have been extensively studied for their broad spectrum of biological activities. These compounds exhibit properties such as antimicrobial, antitumor, anti-inflammatory, and antiviral effects. The structural modifications on the quinoxaline core significantly influence their biological efficacy and selectivity.
Antitumor Activity
Research indicates that quinoxaline derivatives can exhibit potent antitumor properties. For example, a study highlighted that certain quinoxaline sulfonamide derivatives showed IC50 values as low as 0.5 µg/mL against liver carcinoma cell lines, indicating strong antitumor activity . The presence of specific functional groups, such as carboxylic acid, enhances this activity by promoting interactions with cellular targets involved in tumor growth.
| Compound | IC50 (µg/mL) | Target |
|---|---|---|
| 3-Phenylquinoxaline-6-carboxamide | TBD | Liver carcinoma |
| Other derivatives | 0.5 - 4.75 | Various tumors |
Antimicrobial Activity
The antimicrobial efficacy of 3-phenylquinoxaline-6-carboxamide has also been documented. Studies show that modifications on the phenyl ring can lead to enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that electron-donating groups on the phenyl ring improve antibacterial potency .
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 19 |
| Escherichia coli | 22 |
Anti-inflammatory Effects
Quinoxaline derivatives have demonstrated anti-inflammatory properties through inhibition of specific enzymes involved in inflammatory pathways. For instance, inhibitors targeting 15-prostaglandin dehydrogenase (15-PGDH) have shown promising results in reducing inflammation in mouse models . This suggests a potential therapeutic role for 3-phenylquinoxaline-6-carboxamide in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives is closely tied to their chemical structure. Modifications at various positions on the quinoxaline ring can enhance or diminish their pharmacological effects:
- Electron-donating groups : Increase antibacterial and antitumor activity.
- Functional groups : Carboxylic acid enhances antitumor activity.
- Substituents on the phenyl ring : Influence binding affinity and selectivity towards biological targets.
Case Studies
- Antitumor Efficacy : A study conducted on a series of quinoxaline derivatives showed that compounds with a carboxylic acid group exhibited significantly higher cytotoxicity against cancer cell lines compared to those lacking this functional group .
- Inflammation Model : In a colitis model, quinoxaline derivatives were effective in reducing disease severity and colon ulceration when administered at specific doses, showcasing their potential as anti-inflammatory agents .
Q & A
Q. What are the optimal synthetic routes for 3-Phenylquinoxaline-6-carboxamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step reactions starting with quinoxaline core functionalization. Key steps include:
- Chlorination/Trifluoromethylation: Use POCl₃ in DMF to introduce chloro or trifluoromethyl groups at specific positions, as demonstrated in quinoxaline derivatives like Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate .
- Carboxamide Formation: React the intermediate with an appropriate amine or via coupling agents (e.g., EDC/HOBt) to install the carboxamide group.
- Phenyl Group Incorporation: Suzuki-Miyaura coupling can attach the phenyl moiety using palladium catalysts .
Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are standard. Purity validation requires HPLC (≥95%) and LC-MS .
Q. Which analytical techniques are critical for characterizing 3-Phenylquinoxaline-6-carboxamide?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
Q. How is the preliminary biological activity of 3-Phenylquinoxaline-6-carboxamide evaluated?
Methodological Answer:
- In Vitro Assays:
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls: Include reference compounds (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO ≤1%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize 3-Phenylquinoxaline-6-carboxamide’s bioactivity?
Methodological Answer:
- Modification Sites:
- Computational Modeling:
Q. How can contradictory data in biological activity across studies be resolved?
Methodological Answer:
Q. What strategies improve the scalability of 3-Phenylquinoxaline-6-carboxamide synthesis?
Methodological Answer:
- Catalyst Optimization: Replace Pd(PPh₃)₄ with cheaper ligands (e.g., XPhos) for Suzuki coupling .
- Flow Chemistry: Continuous flow reactors reduce reaction times and improve yields for chlorination steps .
- Green Solvents: Substitute DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
